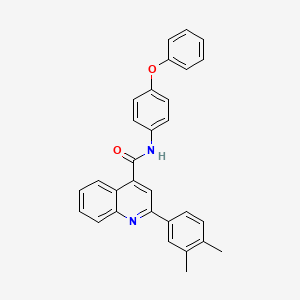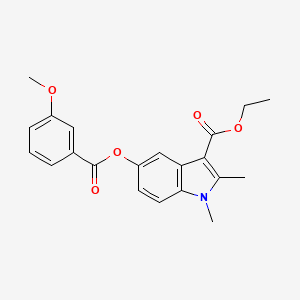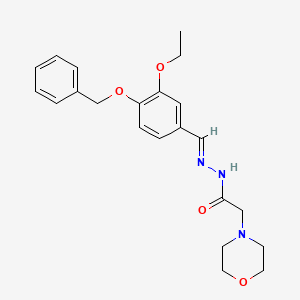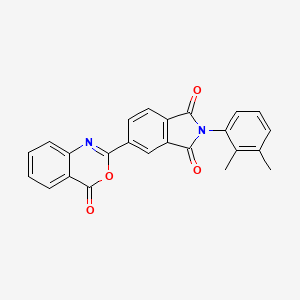![molecular formula C20H22N4O4S B11664072 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide est un composé organique complexe qui présente un noyau benzimidazole lié à un groupe triméthoxyphényle par un pont sulfanyl et une fraction acétohydrazide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide implique généralement un processus en plusieurs étapes :
Formation du noyau benzimidazole : Le noyau benzimidazole peut être synthétisé par condensation de l'o-phénylènediamine avec l'acide formique ou ses dérivés.
Introduction du groupe sulfanyl : Le dérivé benzimidazole est ensuite mis à réagir avec un composé thiol approprié pour introduire le groupe sulfanyl.
Formation de la fraction acétohydrazide : Le produit intermédiaire est ensuite mis à réagir avec l'hydrate d'hydrazine pour former la fraction acétohydrazide.
Condensation avec le triméthoxybenzaldéhyde : Enfin, le dérivé acétohydrazide est condensé avec le 3,4,5-triméthoxybenzaldéhyde sous reflux pour obtenir le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : La liaison imine dans la fraction acétohydrazide peut être réduite pour former des amines.
Substitution : Les groupes méthoxy sur le cycle phényle peuvent subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés en milieu basique ou acide.
Principaux produits
Oxydation : Sulfoxydes ou sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent anticancéreux, antiviral et antimicrobien en raison de sa capacité à interagir avec les macromolécules biologiques.
Synthèse organique : Il sert de brique de base pour la synthèse de molécules plus complexes.
Science des matériaux : Ses caractéristiques structurales uniques en font un candidat pour le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de 2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide implique son interaction avec diverses cibles moléculaires :
Cibles moléculaires : Il peut se lier aux enzymes, aux récepteurs ou à l'ADN, modulant ainsi leur activité.
Voies impliquées : Le composé peut interférer avec les voies de signalisation cellulaire, conduisant à l'apoptose des cellules cancéreuses ou à l'inhibition de la réplication virale.
Applications De Recherche Scientifique
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological macromolecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes, receptors, or DNA, thereby modulating their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of viral replication.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]benzaldéhyde
- 2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]acide benzoïque
- 2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]alcool benzylique
Unicité
2-[(1-méthyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3,4,5-triméthoxyphényl)méthylidène]acétohydrazide se distingue par sa combinaison unique d'un noyau benzimidazole, d'un pont sulfanyl et d'un groupe triméthoxyphényle. Cette disposition structurale confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C20H22N4O4S |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O4S/c1-24-15-8-6-5-7-14(15)22-20(24)29-12-18(25)23-21-11-13-9-16(26-2)19(28-4)17(10-13)27-3/h5-11H,12H2,1-4H3,(H,23,25)/b21-11+ |
Clé InChI |
JTPZUFAQDCZVDZ-SRZZPIQSSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663999.png)
![N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide](/img/structure/B11664004.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11664005.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)



![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
